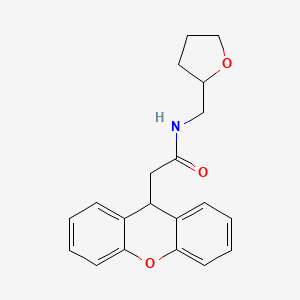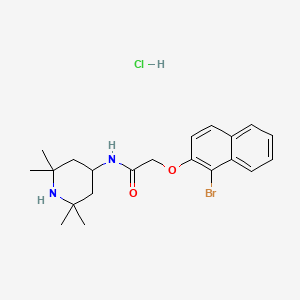![molecular formula C21H32N2O6 B4146879 4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4146879.png)
4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid
Overview
Description
4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound with a molecular formula of C21H32N2O6 It is known for its unique structural features, which include a piperazine ring and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with 3-chloropropoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-butanone in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The butanone group may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-2-butanone oxalate
- 4-{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}-2-pentanone oxalate
Uniqueness
4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and a butanone group sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2.C2H2O4/c1-3-20-12-14-21(15-13-20)11-4-16-23-19-9-7-18(8-10-19)6-5-17(2)22;3-1(4)2(5)6/h7-10H,3-6,11-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVXFAKJDWLWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)CCC(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146797.png)
![N-cyclohexyl-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146802.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4146808.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146814.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-N-[2-(2,6-dimethylphenoxy)ethyl]prolinamide](/img/structure/B4146825.png)

![4-allyl-3-(4-fluorophenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4146836.png)
![METHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE](/img/structure/B4146844.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B4146863.png)

![N-{3-[(2-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4146876.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4146886.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4146906.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4146908.png)
